1-(4-methoxyphenyl)-2-tetrahydro-2(1H)-pyrimidinylideneethanone
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Overview
Description
1-(4-Methoxyphenyl)-2-tetrahydro-2(1H)-pyrimidinylideneethanone is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group attached to a tetrahydropyrimidinylideneethanone core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-2-tetrahydro-2(1H)-pyrimidinylideneethanone typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and ethyl acetoacetate.
Condensation Reaction: The initial step involves a condensation reaction between 4-methoxybenzaldehyde and ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate.
Cyclization: The intermediate undergoes cyclization with urea or thiourea under acidic conditions to form the tetrahydropyrimidinylidene ring.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain pure this compound
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-2-tetrahydro-2(1H)-pyrimidinylideneethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or nucleophiles under appropriate conditions.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as methoxyphenyl and pyrimidinylidene derivatives
Scientific Research Applications
1-(4-Methoxyphenyl)-2-tetrahydro-2(1H)-pyrimidinylideneethanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antibacterial and antifungal properties, are of interest for developing new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-2-tetrahydro-2(1H)-pyrimidinylideneethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and immune responses, contributing to its potential therapeutic effects
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2-tetrahydro-2(1H)-pyrimidinylideneethanone can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1-(4-methoxyphenyl)-1H-imidazole and 1-(4-methoxyphenyl)-1H-indole share structural similarities but differ in their chemical and biological properties.
Properties
IUPAC Name |
2-(1,3-diazinan-2-ylidene)-1-(4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-17-11-5-3-10(4-6-11)12(16)9-13-14-7-2-8-15-13/h3-6,9,14-15H,2,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYJYBNDOZBQJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=C2NCCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701167092 |
Source
|
Record name | 1-(4-Methoxyphenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701167092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107165-84-4 |
Source
|
Record name | 1-(4-Methoxyphenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107165-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Methoxyphenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701167092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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